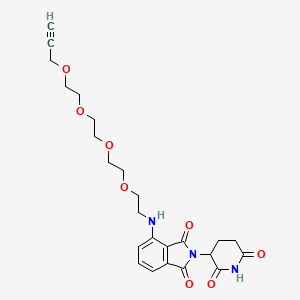

Pomalidomide-PEG4-propargyl

Description

Evolution of Targeted Protein Degradation as a Therapeutic Modality

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, shifting the paradigm from traditional inhibition of protein function to the complete removal of disease-causing proteins. This approach utilizes the cell's own quality control machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. The concept has evolved from initial observations of molecules that unexpectedly induced protein degradation to the rational design of sophisticated heterobifunctional molecules known as PROTACs.

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are ingeniously designed molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. bpsbioscience.com These bifunctional molecules consist of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin, a small regulatory protein, to the target protein. This "tagging" process marks the protein for destruction by the proteasome, the cell's protein degradation machinery. bpsbioscience.com

E3 Ubiquitin Ligases in PROTAC-Mediated Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis. It involves a cascade of enzymes that attach ubiquitin molecules to substrate proteins, signaling their degradation. PROTAC technology effectively hijacks this system by co-opting an E3 ubiquitin ligase, the component responsible for substrate recognition, to target a specific protein for ubiquitination and subsequent degradation.

Among the more than 600 E3 ligases in humans, Cereblon (CRBN) has emerged as a workhorse in PROTAC development. CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. Its recruitment is often favored due to its well-characterized binding pocket and the availability of potent small molecule ligands that can bind to it with high affinity.

Pomalidomide (B1683931) as a Cereblon E3 Ligase Ligand (CRBN Recruiter)

Pomalidomide is a derivative of thalidomide (B1683933) and a well-established immunomodulatory drug. medchemexpress.com In the context of PROTACs, pomalidomide serves as a highly effective ligand for Cereblon. medchemexpress.com Its phthalimide (B116566) group fits snugly into a hydrophobic pocket of CRBN, inducing conformational changes that facilitate the recruitment and subsequent ubiquitination of a target protein brought into proximity by the PROTAC molecule. This makes pomalidomide a crucial "recruiter" of the E3 ligase necessary for the degradation process.

Role of Propargyl Functionality in PROTAC Synthetic Strategies

In the modular synthesis of PROTACs, the ability to efficiently and reliably connect the POI-binding ligand to the E3 ligase ligand is paramount. The propargyl group, which contains a terminal alkyne, plays a critical role in this process through its application in click chemistry. atamanchemicals.com Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for constructing complex molecules like PROTACs. atamanchemicals.com

The most prominent of these reactions in PROTAC synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this bioorthogonal reaction, the alkyne of a propargyl group reacts specifically with an azide (B81097) group to form a stable triazole ring. frontiersin.orgatamanchemicals.com This strategy allows for a modular approach where one part of the PROTAC (e.g., the E3 ligase ligand and linker) can be synthesized with a terminal propargyl group, while the other part (the POI ligand) is functionalized with an azide. These two building blocks can then be "clicked" together in a final, efficient step. frontiersin.org This method simplifies the synthesis of large PROTAC libraries for screening and optimization, as different E3 ligands, linkers, and POI binders can be easily interchanged. The propargyl group's reactivity and the robustness of the CuAAC reaction have made it an invaluable tool for medicinal chemists developing new PROTAC-based therapeutics. nih.govatamanchemicals.com

Pomalidomide-PEG4-propargyl: A Key Modular Component in PROTAC Research

This compound is a specialized chemical building block designed for the efficient synthesis of PROTACs. tenovapharma.com It is a heterobifunctional molecule that incorporates the three essential elements of a PROTAC's E3 ligase-recruiting arm into a single, ready-to-use component. tenovapharma.com

The components of this compound are:

Pomalidomide: This moiety serves as the E3 ligase ligand, specifically binding to the cereblon (CRBN) protein, which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. By recruiting CRBN, this component engages the cell's degradation machinery.

PEG4 Linker: This is a polyethylene (B3416737) glycol (PEG) linker consisting of four ethylene (B1197577) glycol units. The PEG linker is hydrophilic, which can help improve the solubility and cell permeability of the final PROTAC. The specific length of the PEG4 linker also provides critical spatial separation between the E3 ligase and the target protein, which is essential for the formation of a stable and productive ternary complex.

Propargyl Group: This terminal alkyne functionality is the reactive handle for conjugation. As detailed previously, it allows for the straightforward attachment of this entire pomalidomide-linker module to a POI ligand that has been functionalized with an azide group, typically via the CuAAC "click" reaction.

The modular nature of this compound makes it a highly valuable tool for researchers. It streamlines the synthetic process, allowing for the rapid generation of novel PROTACs for testing and development. sigmaaldrich.com By providing a pre-assembled, functionalized E3 ligase ligand and linker, it enables researchers to focus on developing and attaching various ligands for different proteins of interest. tenovapharma.combroadpharm.com

| Property | Data | Reference |

| Molecular Formula | C24H29N3O8 | tenovapharma.com |

| Molecular Weight | 487.509 g/mol | tenovapharma.com |

| Function | Degrader building block | tenovapharma.com |

| Components | Pomalidomide (E3 Ligase Ligand), PEG4 Linker, Propargyl Group | tenovapharma.com |

| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8/c1-2-9-32-11-13-34-15-16-35-14-12-33-10-8-25-18-5-3-4-17-21(18)24(31)27(23(17)30)19-6-7-20(28)26-22(19)29/h1,3-5,19,25H,6-16H2,(H,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENWVKSYZTYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Pomalidomide As a Cereblon E3 Ligase Modulator

Allosteric Modulation of Cereblon by Pomalidomide (B1683931)

The binding of pomalidomide to Cereblon is a critical event that triggers a conformational change in the protein, a process known as allosteric modulation. biorxiv.org Cereblon's thalidomide-binding domain (TBD) contains a tri-tryptophan pocket where pomalidomide's glutarimide (B196013) moiety binds. acs.org Cryo-electron microscopy studies have revealed that in its unbound (apo) form, Cereblon exists in an "open" conformation. biorxiv.org Upon binding pomalidomide, Cereblon shifts to a "closed" conformation. This change is crucial as it creates a new, composite binding surface on the CRBN-pomalidomide complex. biorxiv.org This newly formed surface is what recognizes and binds to the neo-substrates, which cannot effectively bind to either pomalidomide or Cereblon alone. promegaconnections.comacs.org

Neo-substrate Recognition and Degradation Induced by Pomalidomide-CRBN Complex

The altered surface of the pomalidomide-CRBN complex enables it to recruit a new set of proteins for ubiquitination and subsequent degradation. nih.govnih.gov This process is central to the therapeutic effects of pomalidomide.

Seminal research identified the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as primary neo-substrates for the pomalidomide-CRBN complex. nih.govnih.govnih.govnih.gov The degradation of IKZF1 and IKZF3 is a key driver of pomalidomide's anti-myeloma and immunomodulatory activities. nih.govsciepub.com

Further proteomic studies have expanded the list of pomalidomide's neo-substrates, revealing a degree of polypharmacology. elifesciences.org These additional targets include other zinc finger transcription factors such as ZMYM2 (Zinc finger MYM-type containing 2) and SALL4 (Spalt-like transcription factor 4). researchgate.netelifesciences.org The degradation of SALL4, in particular, has been linked to the teratogenic effects associated with thalidomide (B1683933). acs.orgelifesciences.org Pomalidomide has been shown to induce the degradation of a broader range of targets compared to thalidomide and lenalidomide. elifesciences.org

| Neo-substrate | Protein Family/Function | Associated Effect |

|---|---|---|

| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Anti-myeloma, Immunomodulation nih.govnih.gov |

| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Anti-myeloma, Immunomodulation nih.govnih.gov |

| ZMYM2 | Zinc Finger Transcription Factor | Anti-myeloma activity researchgate.net |

| SALL4 | Zinc Finger Transcription Factor | Implicated in teratogenicity acs.orgelifesciences.org |

The selectivity of which neo-substrates are degraded is determined by the specific chemical structure of the IMiD and the complementary surface of the target protein. acs.org Neo-substrates typically possess a common structural motif, often a β-hairpin containing a critical glycine (B1666218) residue, that docks into the newly formed surface on the IMiD-CRBN complex. acs.org

Linker Design Principles for Pomalidomide Peg4 Propargyl Derived Protacs

Critical Role of Linkers in PROTAC Function and Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ligase. chempep.com The linker is paramount in this process, acting as more than just a passive spacer. precisepeg.com Its length, chemical composition, and rigidity dictate the spatial orientation and proximity of the target protein and the E3 ligase. chempep.com An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can lead to enhanced stability of the ternary complex—a phenomenon known as positive cooperativity. chempep.com This stabilization is crucial for the subsequent step of ubiquitination, where ubiquitin molecules are transferred to the target protein, marking it for degradation by the proteasome. The linker's structure directly impacts the geometry of this complex, influencing the efficiency of this critical ubiquitin transfer. precisepeg.com

Influence of Linker Length on Degradation Efficiency and Ternary Complex Stability

The length of the linker is a crucial parameter that must be empirically optimized for each specific PROTAC system. broadpharm.comexplorationpub.com If the linker is too short, it can cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously and thus inhibiting the formation of a productive ternary complex. explorationpub.com Conversely, an excessively long linker may fail to bring the two proteins into sufficiently close proximity for efficient ubiquitination to occur. explorationpub.com

Research has shown a clear correlation between linker length and degradation efficiency. For instance, studies on various PROTACs have demonstrated that there is often an optimal linker length for maximal activity. nih.gov One study on estrogen receptor (ER)-targeting PROTACs found that a 16-atom linker was optimal for degradation. broadpharm.com For other targets, such as TBK1, PROTACs with linkers between 12 and 29 atoms showed submicromolar degradation potency, while those with linkers shorter than 12 atoms were inactive. nih.gov This highlights the necessity of synthesizing and testing a range of linker lengths to identify the most potent degrader for a given target protein and E3 ligase pair. broadpharm.comnih.gov

| Linker Length (atoms) | Degradation Potency (DC50) | Maximum Degradation (Dmax) |

|---|---|---|

| <12 | No degradation observed | N/A |

| 12-29 | Submicromolar | Up to 96% |

| 21 | 3 nM | 96% |

| 29 | 292 nM | 76% |

Impact of Linker Rigidity and Flexibility on PROTAC Activity

The balance between rigidity and flexibility in the linker is another critical design consideration. precisepeg.com Flexible linkers, such as the alkyl and PEG chains commonly found in early PROTAC designs, can allow the molecule to adopt various conformations, which may be necessary to achieve a productive ternary complex. nih.gov This flexibility can be advantageous when the precise optimal orientation of the two proteins is unknown. nih.gov However, high flexibility can also come at an entropic cost upon binding, potentially weakening the stability of the ternary complex. nih.govnih.gov

On the other hand, rigid linkers, which may incorporate elements like phenyl rings, cycloalkanes (e.g., piperazine, piperidine), or alkynes, can pre-organize the PROTAC into a more defined conformation. precisepeg.com This can reduce the entropic penalty of binding and lead to enhanced selectivity and potency if the pre-organized conformation is optimal for ternary complex formation. precisepeg.com For example, the inclusion of a rigid triazole in the linker of a Wogonin-based PROTAC resulted in higher efficiency than a more flexible alkane chain. explorationpub.com The choice between a flexible and a rigid linker is therefore a trade-off between conformational freedom and pre-organization, which must be carefully tuned for each PROTAC.

Polyethylene (B3416737) Glycol (PEG) Linkers: Properties and Applications in PROTACs

Polyethylene glycol (PEG) chains are one of the most frequently used motifs in PROTAC linkers. broadpharm.comnih.gov The Pomalidomide-PEG4-propargyl reagent specifically incorporates a linker with four ethylene (B1197577) glycol units. PEG linkers offer several advantageous properties for PROTAC design.

A key characteristic of PEG linkers is their hydrophilicity, which is imparted by the repeating ethylene glycol units. axispharm.comprecisepeg.com This property can significantly improve the aqueous solubility of the entire PROTAC molecule. precisepeg.com Given that PROTACs are often large molecules that fall outside of traditional "drug-like" chemical space, poor solubility can be a major obstacle. semanticscholar.org By enhancing solubility, PEG linkers improve the molecule's compatibility with physiological environments and can aid in cellular uptake. axispharm.comprecisepeg.com Furthermore, the flexibility of PEG chains allows them to adopt various conformations in solution, which can be crucial for facilitating the formation of the ternary complex. nih.gov

The flexible nature of PEG linkers can be instrumental in the formation of a stable and productive ternary complex. nih.gov The ability of the linker to fold and adapt allows it to span the distance between the target protein and the E3 ligase, accommodating different binding orientations. nih.gov This adaptability can be particularly important in the early stages of PROTAC design when the optimal geometry of the ternary complex is not yet known. The crystal structure of the degrader MZ1 in its ternary complex revealed that the PEG linker folds upon itself to achieve the necessary bioactive conformation, highlighting the importance of linker flexibility. nih.gov However, it is also noted that substituting an alkyl chain with PEG units has, in some cases, led to weaker degradation, suggesting that the specific interactions and conformation of the linker are highly context-dependent. nih.gov

Strategies for Linker Attachment Point Optimization in Pomalidomide (B1683931) Derivatives

The point at which the linker is attached to the E3 ligase ligand is a critical variable that can profoundly impact PROTAC activity. For pomalidomide-based PROTACs, different attachment points on the pomalidomide scaffold have been explored. The selection of the attachment point influences the exit vector of the linker, which in turn affects how the E3 ligase is presented to the target protein within the ternary complex. nih.gov

Studies have shown that altering the linker attachment position on the CRBN ligand can significantly affect the aqueous stability of the molecule and its ability to degrade neosubstrates (off-target proteins). nih.gov For example, attaching the linker at the C-5 position of the phthalimide (B116566) unit of pomalidomide has been shown to reduce the degradation of the known pomalidomide neosubstrate IKZF1. nih.gov In contrast, other research has indicated that PROTACs with a linker at the C-4 position of the phthalimide moiety may exhibit better stability. researchgate.net This demonstrates that the linker attachment point is a key parameter to be optimized, as it can be used to fine-tune the PROTAC's stability, activity, and even its off-target profile. nih.govresearchgate.net A systematic exploration of different attachment points is therefore a crucial strategy in the rational design of potent and selective pomalidomide-derived PROTACs. nih.gov

Synthetic Methodologies and Bioconjugation Via Propargyl Functionality

Integration of Click Chemistry in PROTAC Synthesis

Click chemistry provides a powerful platform for the rapid and efficient assembly of PROTAC molecules from modular building blocks. rsc.org Its high efficiency, mild reaction conditions, and specificity make it ideal for the final conjugation step in PROTAC synthesis. rsc.orgnih.gov The propargyl group on Pomalidomide-PEG4-propargyl is specifically designed for these types of reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Conjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, widely used for its reliability and high yields in forming a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govwikipedia.org In this reaction, the terminal alkyne of this compound is coupled with an azide-functionalized ligand that targets a specific protein of interest (POI).

| Parameter | Typical Condition | Notes |

| Catalyst | Copper(I) species | Often generated in situ from CuSO₄ and sodium ascorbate. wikipedia.org |

| Reactants | Terminal Alkyne, Azide (B81097) | e.g., this compound and an azide-modified POI ligand. |

| Solvent | Mixtures (e.g., water/t-BuOH/DCM/DMF) | Chosen to dissolve all reaction components. unibo.it |

| Temperature | Room Temperature | The reaction is often efficient without heating. unibo.it |

| Product | 1,4-disubstituted 1,2,3-triazole | A stable, covalent linkage. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for bioconjugation in living systems. jcmarot.commagtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DIBO). magtech.com.cnnih.gov

In the context of this compound, the terminal propargyl group is not strained and therefore is not the reactive alkyne component in a SPAAC reaction. Instead, for SPAAC applications, the synthetic strategy is reversed: the pomalidomide-linker moiety would be functionalized with an azide. This "Pomalidomide-PEG4-azide" would then react with a POI ligand that has been modified with a strained cyclooctyne. nih.gov This highlights the modularity of click chemistry, where the positions of the reactive alkyne and azide functionalities can be interchanged to best suit the desired synthetic route or biological application. jcmarot.com

Synthetic Routes for this compound Precursors

The efficient synthesis of the this compound building block itself is a critical prerequisite for its use in PROTAC development. This typically involves a multi-step process starting with the functionalization of a pomalidomide (B1683931) precursor.

Functionalization of Pomalidomide Scaffold for Linker Attachment (e.g., SNAr)

A common and effective method for attaching linkers to the pomalidomide core is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This strategy typically uses 4-fluorothalidomide as the starting material. The electron-withdrawing phthalimide (B116566) group activates the fluorine atom for displacement by a nucleophile. nih.gov

To synthesize a precursor for this compound, an amine-terminated linker such as amino-PEG4-propargyl is reacted with 4-fluorothalidomide. The reaction is generally performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature, often with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the hydrofluoric acid byproduct. nih.gov This SNAr reaction selectively provides the desired N-substituted pomalidomide conjugate, which is the direct precursor. nih.govexplorationpub.com

| Starting Material | Nucleophile | Solvent | Base | Temperature | Outcome |

| 4-Fluorothalidomide | Primary Amine Linker | DMSO | DIPEA | 90 °C | N-substituted Pomalidomide Derivative nih.gov |

| 4-Fluorothalidomide | Secondary Amine Linker | DMSO | DIPEA | 90 °C | Higher yields compared to primary amines rsc.org |

| 4-Fluorothalidomide | Propargylamine | DMF | DIPEA | 90 °C | Formation of undesired byproducts observed nih.gov |

Expedited Synthesis Methods for Pomalidomide Building Blocks (e.g., Microwave-Assisted Synthesis)

A comparative study highlighted the efficiency of MAS: while conventional heating at 90°C required an overnight reaction, microwave-assisted heating at 150°C for just 15 minutes resulted in significantly higher yields of the desired pomalidomide derivative. rsc.org

Modular and Convergent Synthesis Strategies for PROTAC Libraries

The structure of this compound is ideally suited for modular and convergent synthesis strategies, which are essential for the efficient development of PROTAC libraries. nih.govrsc.org In a convergent approach, the major fragments of the final molecule—the E3 ligase ligand with its linker (i.e., this compound) and the POI ligand—are synthesized separately and then joined together in a final step. explorationpub.com

This strategy offers significant advantages over a linear synthesis. By preparing a stock of this compound, researchers can use CuAAC to rapidly and reliably conjugate it to a diverse library of azide-functionalized POI ligands. nih.gov This "plug-and-play" approach enables the systematic exploration of structure-activity relationships (SAR), where the linker length, composition, and attachment points on the POI ligand can be varied while keeping the pomalidomide-linker portion constant. explorationpub.com This modularity is crucial for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency. nih.gov

High-Throughput Synthesis and Screening Platforms Utilizing Click Chemistry

The modular nature of Proteolysis Targeting Chimeras (PROTACs) lends itself to high-throughput synthesis and screening methodologies, enabling the rapid generation and evaluation of extensive compound libraries. The incorporation of a propargyl functionality on the Pomalidomide-PEG4 linker is a key enabler of these strategies, primarily through the utilization of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's efficiency, specificity, and biocompatibility allow for the swift conjugation of the pomalidomide-linker moiety to a diverse range of azide-functionalized protein of interest (POI) ligands. nih.gov

Platforms designed for high-throughput synthesis often employ automated liquid handlers and microtiter plates to perform numerous reactions in parallel. chemrxiv.org In this context, this compound serves as a versatile building block. A pre-synthesized library of azide-containing POI ligands can be readily combined with the pomalidomide-alkyne fragment under standardized click chemistry conditions. This approach significantly accelerates the "make" phase of the drug discovery cycle.

The subsequent screening of these PROTAC libraries can also be performed in a high-throughput format. Cellular assays designed to measure the degradation of the target protein are often employed. The direct correlation between the PROTAC structure and its degradation activity allows for the rapid identification of structure-activity relationships (SAR).

A key advantage of utilizing click chemistry in this context is the ability to generate large and diverse PROTAC libraries from a smaller set of well-characterized starting materials. For instance, a matrix of different E3 ligase ligands with terminal alkynes and various POI ligands with azide handles can be combined to explore a wide chemical space efficiently.

Table 1: Exemplary High-Throughput PROTAC Library Synthesis via Click Chemistry

| Component A (Alkyne) | Component B (Azide) | Resulting PROTAC Library Size | Key Advantage |

| This compound | Library of 100 diverse POI-azides | 100 unique PROTACs | Rapid exploration of POI ligand diversity |

| Library of 10 alkyne-functionalized E3 Ligase Ligands (including this compound) | Library of 50 diverse POI-azides | 500 unique PROTACs | Systematic evaluation of E3 ligase ligand and POI ligand combinations |

This modular and efficient approach to PROTAC synthesis, enabled by reagents like this compound, is instrumental in accelerating the discovery of novel protein degraders.

"Direct-to-Biology" Approaches for Accelerated PROTAC Discovery

"Direct-to-Biology" (D2B) represents a paradigm shift in early-stage drug discovery, aiming to minimize the time and resources spent on the purification and characterization of individual compounds. nih.gov Instead, small-scale, unpurified reaction mixtures are directly subjected to biological screening. This methodology is particularly well-suited for PROTAC discovery, where the exploration of a vast chemical space is often necessary to identify potent and selective degraders.

The robustness and high efficiency of the CuAAC reaction are critical for the success of D2B approaches. The reaction of this compound with an azide-functionalized POI ligand can be driven to near-quantitative completion, even at low concentrations. This ensures that the primary component in the reaction mixture is the desired PROTAC, minimizing the interference of unreacted starting materials or byproducts in the subsequent biological assays. nih.gov

In a typical D2B workflow utilizing this compound:

On-Plate Synthesis: Nanomole-scale click reactions are performed in multi-well plates, combining the pomalidomide-alkyne building block with a library of azide-functionalized POI ligands. chemrxiv.org

Direct Screening: The crude reaction mixtures are then diluted and directly added to cells for biological evaluation, such as measuring target protein degradation via high-throughput immunofluorescence or reporter assays.

Hit Identification and Validation: Active "hits" from the primary screen are then prioritized for resynthesis, purification, and more detailed characterization.

This approach dramatically accelerates the design-make-test-analyze cycle. By circumventing the bottleneck of purification for every synthesized compound, researchers can rapidly assess a much larger number of PROTAC candidates.

Table 2: Comparison of Traditional vs. "Direct-to-Biology" PROTAC Discovery Workflow

| Stage | Traditional Approach | "Direct-to-Biology" Approach |

| Synthesis | Individual synthesis of each PROTAC | Parallel, on-plate synthesis of PROTAC libraries |

| Purification | Required for every compound | Bypassed for initial screening |

| Screening | Purified compounds | Crude reaction mixtures |

| Time to Initial SAR | Weeks to months | Days to weeks |

The integration of versatile building blocks like this compound with innovative high-throughput synthesis and screening strategies, such as the "Direct-to-Biology" approach, is proving to be a powerful engine for the discovery of next-generation protein-degrading therapeutics.

Molecular and Structural Biology of Pomalidomide Peg4 Propargyl Derived Protacs

Ternary Complex Formation: Pomalidomide-PEG4-propargyl-Target Protein-CRBN E3 Ligase

The cornerstone of PROTAC action is the formation of a ternary complex, comprising the PROTAC molecule, the target protein (POI), and the E3 ubiquitin ligase springernature.comnih.gov. In this specific case, the this compound PROTAC facilitates the assembly of a POI-PROTAC-CRBN complex researchgate.net. The pomalidomide (B1683931) moiety binds to CRBN, while the other end of the PROTAC, featuring a specific "warhead," binds to the POI. The PEG4-propargyl linker bridges these two proteins, bringing them into close proximity nih.govnih.gov. The stability and conformation of this ternary complex are paramount, as they dictate the efficiency of the downstream degradation process nih.gov. It has been suggested that the formation of this complex, rather than the binary binding affinity to the target protein alone, is often the rate-limiting step for effective degradation nih.gov.

The primary function of the this compound PROTAC is to induce proximity between the CRBN E3 ligase and the POI nih.govresearchgate.net. However, mere proximity is insufficient for effective protein degradation. The linker's length, flexibility, and attachment points to both the pomalidomide and the target ligand are critical determinants of the relative orientation of the two proteins within the ternary complex nih.govbio-techne.com.

This precise spatial arrangement is crucial for productive ubiquitination. The E3 ligase must be positioned in such a way that its associated ubiquitin-conjugating enzyme (E2) can efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the target protein scienceopen.comnih.gov. An unproductive orientation can lead to a stable but non-functional ternary complex, where ubiquitination fails to occur despite the proximity of the components. Therefore, the design of the PEG4-propargyl linker is a key aspect of developing potent PROTACs, as it directly influences the geometry of the ternary complex and, consequently, the degradation efficiency nih.govdntb.gov.ua.

A key phenomenon governing the stability of the ternary complex is cooperativity. Cooperativity (alpha, α) refers to the change in binding affinity of one protein (e.g., CRBN) for the PROTAC once the PROTAC is already bound to the other protein (the POI), and vice versa nih.gov.

Positive Cooperativity (α > 1): The formation of the ternary complex is thermodynamically favored. The binding of the first protein increases the affinity for the second protein. This can arise from favorable protein-protein interactions at the interface between the E3 ligase and the target protein within the complex nih.gov.

Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, leading to a less stable complex.

No Cooperativity (α = 1): The two binding events are independent.

Positive cooperativity is a highly desirable feature in PROTAC design as it enhances the stability of the ternary complex, which can lead to more efficient ubiquitination and degradation, even at low PROTAC concentrations nih.gov. For example, studies with the well-characterized PROTAC MZ1, which recruits the VHL E3 ligase, have demonstrated that direct, favorable contacts between VHL and the target protein BRD4 result in significant positive cooperativity and potent degradation nih.gov. The nature of the linker and the specific surfaces of the POI and CRBN brought together by the this compound PROTAC determine the degree of cooperativity nih.govnih.gov.

| Factor | Description | Impact on Degradation |

|---|---|---|

| Protein-Protein Interactions | Favorable contacts (e.g., hydrogen bonds, van der Waals forces) at the interface between the target protein and CRBN. | Can lead to positive cooperativity (α > 1), enhancing complex stability and degradation efficiency. nih.gov |

| Linker Composition and Length | The chemical nature, rigidity, and length of the PEG4-propargyl linker dictate the possible orientations of the proteins. | An optimal linker facilitates a conformation that maximizes favorable protein-protein interactions, promoting positive cooperativity. nih.gov |

| Conformational Changes | Binding of the PROTAC may induce conformational changes in either the target protein or CRBN that favor or hinder the binding of the other. | Favorable conformational changes can increase binding affinity and cooperativity. |

The molecular interface within the POI-PROTAC-CRBN ternary complex is a composite surface formed by interactions between the pomalidomide moiety and CRBN, the warhead and the POI, and crucially, between the POI and CRBN themselves nih.govnih.gov. Structural biology techniques like X-ray crystallography and computational modeling are used to elucidate the atomic details of these interfaces nih.gov.

The pomalidomide part of the PROTAC binds to a specific pocket in CRBN nih.gov. The PEG4-propargyl linker then extends from this point, positioning the warhead to capture the target protein. The resulting interface between the POI and CRBN can be extensive and is a critical driver of binding cooperativity nih.gov. The specific amino acid residues on the surfaces of both proteins that are brought into contact determine the stability and productivity of the complex. Understanding these molecular interfaces is essential for the rational design of PROTACs, allowing for the optimization of linkers to create more potent and selective degraders nih.govdntb.gov.ua.

Ubiquitin Transfer and Polyubiquitination Cascade

Once a productive ternary complex is formed, the cellular ubiquitination machinery is activated to tag the POI for destruction researchgate.netresearchgate.net. This process is an enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) nih.govnih.gov.

E1 Activation: The E1 enzyme activates a ubiquitin molecule in an ATP-dependent reaction, forming a high-energy thioester bond nih.gov.

E2 Conjugation: The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme researchgate.netnih.gov.

E3-Mediated Transfer: The CRBN E3 ligase, now held in proximity to the POI by the this compound PROTAC, recruits the ubiquitin-loaded E2 enzyme. CRBN then facilitates the transfer of the ubiquitin from the E2 to a surface-exposed lysine residue on the POI scienceopen.comnih.gov.

This process is repeated multiple times, with subsequent ubiquitin molecules being attached to one of the seven internal lysine residues of the previously attached ubiquitin. This results in the formation of a polyubiquitin chain on the target protein nih.gov. Chains linked via lysine 48 (K48) are the canonical signal for proteasomal degradation nih.gov. The formation of this polyubiquitin chain is the irreversible signal that marks the POI for elimination by the proteasome researchgate.netnih.gov.

| Component | Function | Role in PROTAC-mediated Degradation |

|---|---|---|

| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. nih.gov | Initiates the entire ubiquitination process. |

| E2 Conjugating Enzyme | Receives activated ubiquitin from E1. nih.gov | Brings the activated ubiquitin to the E3-POI complex. |

| CRBN E3 Ligase | Binds the POI (via the PROTAC) and the E2 enzyme, facilitating ubiquitin transfer. nih.govresearchgate.net | Provides substrate specificity, ensuring only the targeted protein is ubiquitinated. |

| Ubiquitin | A small regulatory protein that is attached to the target. scienceopen.com | Forms a polyubiquitin chain that acts as a degradation signal. nih.gov |

Proteasomal Degradation Pathway Activation

The polyubiquitinated POI is recognized and targeted by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading most intracellular proteins nih.govnih.gov. The degradation process involves several steps:

Recognition: The polyubiquitin chain (specifically K48-linked chains) on the POI is recognized by ubiquitin receptors in the 19S regulatory particle of the proteasome nih.gov.

Unfolding and Translocation: The target protein is then unfolded by ATPases within the 19S particle and threaded into the central cavity of the 20S core particle.

Proteolysis: Inside the 20S core particle, the unfolded protein is cleaved into small peptides by the proteasome's multiple proteolytic activities nih.gov.

Recycling: The ubiquitin molecules are cleaved from the substrate by deubiquitinating enzymes (DUBs) and are recycled for future use. The PROTAC molecule, having completed its task, is also released and can catalytically induce the degradation of another POI molecule bio-techne.com.

This final step completes the degradation cycle, effectively removing the target protein from the cell and leading to the desired therapeutic effect researchgate.netnih.gov. The entire process, from ternary complex formation to final proteolysis, is dependent on the cell's native ubiquitin-proteasome system nih.gov.

Structure Activity Relationship Sar and Rational Design in Pomalidomide Peg4 Propargyl Research

Empirical Optimization and Library Screening for PROTAC Potency and Selectivity

A significant challenge in the development of pomalidomide-based PROTACs is the off-target degradation of proteins, particularly zinc-finger (ZF) transcription factors, which can be induced by the pomalidomide (B1683931) moiety itself. nih.govresearchgate.netnih.govbiorxiv.org To address this, researchers have employed empirical optimization through the generation and screening of extensive compound libraries. nih.govbiorxiv.org

One major strategy involves creating a library of rationally designed pomalidomide analogues to identify modifications that minimize off-target effects while maintaining or enhancing on-target potency. nih.govresearchgate.net High-throughput screening platforms have been developed to systematically evaluate the degradation of ZF proteins by these analogues. nih.govbiorxiv.orgbiorxiv.org For instance, an automated imaging screen using cells expressing ZF degrons fused to eGFP allows for the rapid assessment of protein degradation. nih.govbiorxiv.org

These library-based approaches have established crucial structure-degradation relationships. nih.gov Studies involving the systematic modification of the phthalimide (B116566) ring of pomalidomide have revealed that the position of the linker attachment is critical. researchgate.netbiorxiv.orgresearchgate.net Specifically, attaching the linker at the C5 position of the phthalimide ring was found to reduce off-target ZF degradation compared to modifications at the C4 position. researchgate.netbiorxiv.org This is thought to be due to steric hindrance that disrupts the formation of the ternary complex between CRBN, the PROTAC, and off-target ZF proteins. biorxiv.org

Further screening has shown that masking hydrogen-bond donors immediately adjacent to the phthalimide ring also minimizes off-target activity. nih.gov Based on these empirical findings, researchers have established key design principles for creating more selective pomalidomide-based PROTACs. nih.govresearchgate.net For example, applying these rules to an existing anaplastic lymphoma kinase (ALK) PROTAC resulted in new degraders with enhanced potency and significantly reduced off-target ZF degradation. nih.govresearchgate.netbiorxiv.org

In one study, a series of HDAC8 degraders were synthesized by linking an HDAC6/8 dual inhibitor to pomalidomide. nih.gov Through screening, compound ZQ-23 was identified as a potent and selective HDAC8 degrader, achieving a maximal degradation (Dmax) of 93% with a DC50 of 147 nM, while having no effect on HDAC1 and HDAC3. nih.gov

| Compound/Modification | Target/Effect | Key Finding |

| Pomalidomide Analogues | Zinc-Finger (ZF) Proteins | Modifications at the C5 position of the phthalimide ring reduce off-target ZF degradation compared to C4 modifications. researchgate.netbiorxiv.org |

| Pomalidomide Analogues | Zinc-Finger (ZF) Proteins | Masking hydrogen-bond donors near the phthalimide ring minimizes off-target activity. nih.gov |

| Compound ZQ-23 | HDAC8 | Selectively degrades HDAC8 (DC50 = 147 nM, Dmax = 93%) with no effect on HDAC1 or HDAC3. nih.gov |

| Redesigned ALK PROTACs | ALK / ZF Proteins | Applying C5-modification principles enhances on-target potency and minimizes off-target ZF degradation. nih.govresearchgate.netbiorxiv.org |

Computational Approaches for PROTAC Design and Ternary Complex Prediction

Computational methods are increasingly vital for accelerating the design of effective PROTACs by predicting their behavior and guiding synthetic efforts. nih.govfoxchase.org These approaches aim to model the PROTAC-induced ternary complex, which is the crucial intermediate for target ubiquitination. foxchase.orgpromegaconnections.com

PROTACs, including those synthesized from Pomalidomide-PEG4-propargyl, present significant challenges for traditional computational methods due to their unique characteristics. nih.govacs.org

Size and Flexibility : As large, heterobifunctional molecules, PROTACs possess a high degree of conformational flexibility, particularly in the linker region. nih.govacs.org This flexibility means they can adopt a multitude of conformations, complicating predictions of their three-dimensional structure and interactions. nih.gov

Drug-like Properties : Their size often places them "beyond the Rule of 5" (bRo5), making it difficult to predict fundamental drug-like properties such as solubility and permeability using standard models trained on smaller molecules. nih.govcontractpharma.com The ability of these molecules to adopt different conformations can lead to "chameleonicity," where they can present either a hydrophobic or hydrophilic face to their environment, which further complicates property prediction. nih.govacs.org

Dynamic Nature : The entire process of targeted protein degradation is dynamic, involving the formation and dissociation of the ternary complex. nih.govacs.org Static modeling approaches are often insufficient to capture the complete picture, as ternary complex formation is necessary but not solely sufficient for effective degradation. promegaconnections.comacs.org

Despite the challenges, significant progress has been made in developing computational tools to model PROTACs. Molecular docking and molecular dynamics (MD) simulations are key techniques used to understand and predict the interactions of these complex molecules. nih.govmdpi.combenthamscience.com

Docking simulations can predict the binding modes of the two ends of the PROTAC to their respective proteins—the target protein and the E3 ligase. nih.govnih.gov For instance, docking studies have been used to evaluate the binding affinities of novel pomalidomide-based PROTACs against targets like EGFR, helping to rationalize their biological activity. nih.govfigshare.com

However, simple docking of the individual components is insufficient to predict the structure of the entire ternary complex. acs.org More advanced protocols have been developed specifically for this purpose. PRosettaC, for example, is a Rosetta-based protocol that alternates between sampling the protein-protein interaction space and the conformational space of the PROTAC linker to build models of the ternary complex. nih.govacs.org Such methods have successfully generated near-native predictions for known PROTAC ternary complexes, sometimes with atomic-level accuracy. acs.org

Molecular dynamics simulations provide further insights by revealing the dynamic behavior and stability of the predicted ternary complexes over time. nih.govmdpi.com These simulations are information-rich, offering a mechanistic description of the system and helping to identify stable interactions that are crucial for productive ubiquitination. acs.org Recently, deep learning-based approaches like DeepTernary have emerged, offering an end-to-end method to directly predict ternary structures with high accuracy and speed, reducing the reliance on extensive random sampling. arxiv.org

Structure-Guided Design Utilizing Cryo-EM and X-ray Crystallography of Ternary Complexes

High-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are invaluable for the rational, structure-guided design of PROTACs. nih.gov These methods provide a detailed snapshot of the ternary complex, revealing the specific molecular interactions that stabilize the assembly of the target protein, the PROTAC, and the E3 ligase. biorxiv.org

The crystal structure of the DDB1-CRBN-pomalidomide complex bound to the transcription factor IKZF1 (PDB: 6H0F) has served as a foundational model for understanding how pomalidomide-based PROTACs can engage off-target zinc-finger proteins. nih.govbiorxiv.org This structure clearly shows the glutarimide (B196013) ring of pomalidomide buried within a pocket on CRBN, while the phthalimide ring is more solvent-exposed and accessible for modification. nih.gov It also highlights a critical water-mediated hydrogen bond between CRBN and IKZF1. biorxiv.org

This structural insight has directly informed the rational design of pomalidomide analogues to minimize off-target degradation. By observing the interface between the phthalimide ring and the off-target protein, researchers hypothesized that introducing bulky substituents at the C5 position would create a steric clash, or "bump," preventing the zinc-finger protein from binding effectively without disrupting the necessary interaction between pomalidomide and CRBN. researchgate.netbiorxiv.org Subsequent empirical screening of libraries designed based on this structural hypothesis confirmed its validity, leading to the development of more specific PROTACs. researchgate.netbiorxiv.org

Computational models that successfully recapitulate experimental structures, such as the CRBN/BTK complex, can then be used prospectively to design novel PROTACs, potentially reducing the time and synthetic effort required in the discovery process. acs.org

Strategies for Enhancing Target Specificity and Limiting Off-Target Degradation

Ensuring that a PROTAC degrades only the intended target protein is paramount for its therapeutic utility. nih.govbiorxiv.org Several strategies have been developed to enhance target specificity and limit the off-target effects inherent to the pomalidomide scaffold. nih.govresearchgate.netresearchgate.net

The primary strategy involves the rational design of the pomalidomide moiety itself. As established through library screening and structure-guided design, the most effective approach is the selective functionalization of the C5 position on the phthalimide ring. nih.govresearchgate.netdoaj.org Attaching the PROTAC linker at this position introduces steric hindrance that disrupts the binding of endogenous zinc-finger proteins to the CRBN-PROTAC complex. researchgate.netbiorxiv.org This "bumped" design has been successfully applied to re-engineer PROTACs targeting ALK, resulting in molecules with enhanced on-target potency and minimal off-target degradation. nih.govresearchgate.net

Another key principle is the avoidance of hydrogen-bond donors on the linker immediately adjacent to the phthalimide ring, as these interactions can stabilize the binding of off-target substrates. nih.gov PROTACs lacking these donors exhibit significantly reduced off-target activity. Further reduction in off-target effects has been achieved by adding a fluorine group at the C6 position of the phthalimide ring.

Finally, advanced delivery strategies can improve tissue and cell-type selectivity. These include the development of antibody-PROTAC conjugates and folate-caged PROTACs, which deliver the degrader molecule specifically to cancer cells expressing a particular surface receptor, thereby minimizing exposure and potential toxicity in healthy tissues. nih.govnih.gov

Preclinical Research Methodologies and Evaluation of Pomalidomide Peg4 Propargyl Derived Protacs

In Vitro Cellular Assays for Target Protein Degradation Efficacy

The primary goal of a PROTAC is to induce the degradation of a specific protein of interest (POI) within a cellular context. A series of in vitro assays are employed to measure this activity, assess the downstream effects on cell health, and confirm the mechanism of action.

Quantitative Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels following treatment with a PROTAC. nih.gov This technique involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and using specific antibodies to detect the POI. The intensity of the resulting band, often normalized to a stable housekeeping protein like β-actin, provides a quantitative measure of protein abundance.

In the development of pomalidomide-based PROTACs, researchers treat cancer cell lines with escalating concentrations of the degrader for a defined period (e.g., 24-48 hours). nih.gov The results are used to determine key degradation parameters such as the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation observed). For instance, a series of novel pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) were evaluated in A549 lung cancer cells. Western blot analysis demonstrated a concentration-dependent degradation of EGFR, with some compounds achieving significant protein reduction at nanomolar concentrations. nih.gov Similarly, in the evaluation of HDAC8-targeting PROTACs, compound ZQ-23 was shown to selectively degrade HDAC8 with a DC₅₀ of 147 nM and a Dₘₐₓ of 93% after 10 hours of treatment. nih.gov These assays also serve to confirm the specificity of the PROTAC by probing for levels of other related proteins, which should remain unaffected. nih.gov

Table 1: Example of EGFR Degradation by Pomalidomide-Based PROTACs in A549 Cells This table is representative of data found in scientific literature.

| Compound | Concentration (µM) | % EGFR Remaining (Normalized to β-actin) |

| Control (DMSO) | - | 100% |

| Compound 15 | 0.1 | 65% |

| 1 | 28% | |

| Compound 16 | 0.1 | 52% |

| 1 | 15% | |

| Compound 17 | 0.1 | 78% |

| 1 | 45% |

Data adapted from studies on pomalidomide-based EGFR PROTACs. nih.gov

By degrading a protein that is critical for cancer cell survival or proliferation, a PROTAC is expected to reduce cell viability. Assays such as the MTT or luminescence-based CellTiter-Glo® assays are commonly used to measure the antiproliferative effects of PROTACs. nih.govresearchgate.net These assays quantify the number of viable cells in a culture after treatment with the compound.

For example, pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) or EGFR have been evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov The results are typically reported as an IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. In a study of EGFR-targeting PROTACs, compound 16 demonstrated potent antiproliferative activity across multiple cell lines, with IC₅₀ values significantly lower than the parent inhibitor, erlotinib. nih.gov This indicates that inducing degradation of the target protein can be a more effective therapeutic strategy than simply inhibiting its function.

Table 2: Antiproliferative Activity (IC₅₀) of Pomalidomide-Derived EGFR PROTACs This table is representative of data found in scientific literature.

| Compound | MCF-7 (IC₅₀ µM) | HepG-2 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | A549 (IC₅₀ µM) |

| Erlotinib | 10.15 | 12.05 | 9.12 | 11.21 |

| Compound 15 | 2.11 | 3.15 | 2.05 | 2.98 |

| Compound 16 | 1.83 | 2.78 | 1.81 | 1.56 |

| Compound 17 | 3.45 | 4.12 | 3.55 | 3.89 |

Data adapted from Meng et al., 2022. nih.gov

To facilitate higher-throughput screening and gain a more dynamic understanding of protein degradation, reporter-based assays are often employed. These systems involve genetically fusing the target protein to a reporter enzyme or fluorescent protein, such as NanoLuc® luciferase or Green Fluorescent Protein (GFP). nih.govnih.gov The degradation of the target protein is then monitored by a corresponding decrease in luminescence or fluorescence.

This approach was used to develop a high-throughput imaging platform to assess off-target degradation of zinc-finger (ZF) proteins by pomalidomide-based PROTACs. nih.govnih.gov U2OS cells were engineered to stably express various ZF domains fused to eGFP. Treatment with different pomalidomide-based PROTACs led to a dose-dependent decrease in the eGFP signal for certain ZF domains, providing a sensitive and scalable method to profile degrader specificity. nih.gov These reporter assays are invaluable for the early-stage optimization of PROTACs, allowing for the rapid assessment of many compounds and linker variations to identify candidates with the highest potency and selectivity.

Biochemical and Biophysical Characterization of Target Engagement and Ternary Complex Formation

While cellular assays confirm the ultimate outcome of protein degradation, biochemical and biophysical methods are crucial for dissecting the molecular interactions that underpin the PROTAC's mechanism of action. These assays verify that the PROTAC can simultaneously bind to both the target protein and the E3 ligase, and they quantify the stability of the key intermediate: the ternary complex (Target-PROTAC-E3 Ligase). researchgate.net

The ability of a pomalidomide-derived PROTAC to function depends on its capacity to bind to both its intended POI and the CRBN E3 ligase. The strength of these individual binary interactions is quantified as a dissociation constant (Kᴅ). Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to measure these binding affinities. nih.govnih.govbiorxiv.orgcytivalifesciences.com

The formation of a stable ternary complex is the pivotal event in the PROTAC mechanism, as it brings the target into proximity with the E3 ligase for ubiquitination. researchgate.net Several advanced techniques are used to detect and quantify this three-part complex.

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are proximity-based assays that generate a signal when two tagged proteins (e.g., the POI and CRBN) are brought close together by the PROTAC molecule. revvity.com These assays typically produce a characteristic "hook effect" or bell-shaped curve, where the signal first increases with PROTAC concentration as more ternary complexes are formed, and then decreases at very high concentrations as binary complexes (Target-PROTAC and CRBN-PROTAC) predominate and prevent the formation of the ternary bridge. revvity.com

Native Mass Spectrometry is a powerful, label-free technique that can directly observe the intact ternary complex in the gas phase. nih.gov By measuring the mass of the entire complex, it provides unambiguous evidence of its formation and can also reveal the stoichiometry of the interaction.

These biophysical characterizations are essential for the rational design of pomalidomide-PEG4-propargyl derived PROTACs. By understanding how linker length, attachment points, and warhead affinity influence the stability and kinetics of the ternary complex, researchers can optimize the molecular architecture to create more potent and selective protein degraders. nih.govnih.gov

Preclinical In Vivo Models for Efficacy Assessment

The in vivo efficacy of PROTACs derived from this compound is typically evaluated in animal models, most commonly mouse xenograft models, where human cancer cells are implanted into immunodeficient mice. researchgate.net These models allow researchers to assess the PROTAC's ability to inhibit tumor growth in a living system. The bifunctional nature of PROTACs, which catalytically induce protein degradation rather than simply inhibiting protein function, presents unique considerations for preclinical assessment. wuxiapptec.comdrugdiscoverytrends.com

The primary goal is to establish a clear relationship between the administration of the PROTAC, the degradation of the target protein, and the ultimate therapeutic outcome, such as tumor regression. researchgate.net The selection of the animal model is crucial and must consider factors like species-specific differences in E3 ligase expression, as the efficacy of a CRBN-based PROTAC depends on the presence and function of the CRBN E3 ligase in the model system. wuxiapptec.comdrugdiscoverytrends.com

Assessment of Target Protein Degradation in Relevant Tissues

A fundamental aspect of in vivo PROTAC evaluation is confirming that the molecule successfully degrades the intended protein of interest within the target tissues. drugdiscoverytrends.com This involves harvesting tissues, such as the tumor and other relevant organs, from the animal models at various time points after PROTAC administration. The level of the target protein is then quantified using methods like Western blotting, immunohistochemistry (IHC), or mass spectrometry.

The data generated from these analyses are critical to confirm the PROTAC's mechanism of action in vivo and to establish a link between target degradation and the observed efficacy. Researchers aim to see a significant and sustained reduction in the target protein levels in the tumor tissue, which should ideally correlate with anti-tumor activity. researchgate.net Assessing degradation in other tissues also provides insights into the PROTAC's biodistribution and potential for on-target effects in non-tumor tissues.

Table 1: Illustrative In Vivo Target Protein Degradation in a Xenograft Model The following table represents hypothetical data for a generic PROTAC derived from a pomalidomide-PEG linker to illustrate typical findings in a preclinical study. Specific data for a PROTAC derived from this compound is not publicly available.

| Tissue | Time Post-Dose (hours) | Target Protein Level (% of Vehicle Control) |

|---|---|---|

| Tumor | 4 | 45% |

| Tumor | 8 | 20% |

| Tumor | 24 | 15% |

| Tumor | 48 | 30% |

| Liver | 24 | 60% |

| Spleen | 24 | 55% |

Pharmacodynamic Evaluation of PROTACs in Animal Models

Pharmacodynamics (PD) in the context of PROTACs refers to the assessment of the biochemical and physiological effects of the drug on the body, primarily the extent and duration of target protein degradation. researchgate.net The goal of pharmacodynamic evaluation is to understand the relationship between the PROTAC's concentration in tissues (pharmacokinetics, PK) and its effect on the target protein (PD). drugdiscoverytrends.com This PK/PD relationship is essential for optimizing the dosing regimen to maximize target degradation while minimizing potential off-target effects. drugdiscoverytrends.comnih.gov

In animal models, pharmacodynamic studies involve collecting tissue samples at multiple time points after dosing to measure the level of the target protein. researchgate.net This data is then integrated with pharmacokinetic data (drug concentration over time) to build models that can predict the degree of protein degradation that can be achieved and sustained at different dose levels. nih.gov These models are invaluable for translating preclinical findings to clinical trial design. drugdiscoverytrends.comresearchgate.net Furthermore, downstream biomarkers that are affected by the degradation of the target protein may also be measured to confirm that the reduction in the target protein leads to the desired biological consequence.

Table 2: Example Pharmacodynamic Biomarker Modulation in Tumor Tissue This table provides example data for a hypothetical pomalidomide-based PROTAC to demonstrate the assessment of a downstream biomarker. Specific data for a PROTAC derived from this compound is not publicly available.

| Time Point (hours) | Target Protein Degradation (%) | Downstream Biomarker Activity (% of Control) |

|---|---|---|

| 0 (Pre-dose) | 0% | 100% |

| 8 | 80% | 35% |

| 24 | 85% | 25% |

| 48 | 70% | 40% |

| 72 | 45% | 60% |

Challenges and Future Directions in Pomalidomide Peg4 Propargyl Research

Optimization of Linker Design for Improved PROTAC Properties

The linker component of a PROTAC, in this case, the PEG4-propargyl chain, is a critical determinant of its efficacy. explorationpub.com The length, rigidity, and composition of the linker significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. explorationpub.comnih.gov Research has shown that even subtle changes in the linker can dramatically alter the degradation efficiency and selectivity of the PROTAC. nih.gov

Future research in this area will focus on several key aspects:

Systematic Variation of Linker Length: While PEG4 provides a specific length, exploring variations with shorter or longer PEG chains could optimize the distance and orientation between the target protein and the E3 ligase for more efficient ubiquitination. pnas.orgscholaris.ca

Introduction of Rigidity: The flexibility of the PEG linker can be both advantageous and detrimental. Incorporating rigid moieties, such as cycloalkanes or aromatic rings, into the linker can reduce the entropic penalty of ternary complex formation, potentially leading to improved potency. news-medical.net

| Linker Modification Strategy | Rationale | Potential Impact on PROTAC Properties |

| Varying PEG Chain Length | Optimize spatial orientation between target and E3 ligase. pnas.orgscholaris.ca | Improved degradation efficiency (DC50) and maximal degradation (Dmax). |

| Incorporating Rigid Moieties | Reduce conformational flexibility and entropic penalty. news-medical.net | Enhanced potency and selectivity. |

| Altering Hydrophilicity | Improve solubility and cell permeability. explorationpub.com | Better bioavailability and cellular uptake. |

Addressing Physicochemical Properties for Enhanced Biological Activity

A significant hurdle in the development of PROTACs, including those utilizing Pomalidomide-PEG4-propargyl, is their often-unfavorable physicochemical properties. These molecules typically have a high molecular weight and a large polar surface area, which can lead to poor cell permeability and low oral bioavailability. news-medical.netnih.gov

Key strategies to address these challenges include:

Lipophilicity and Solubility Balance: Optimizing the lipophilicity of the entire PROTAC molecule is a delicate balancing act. While increased lipophilicity can improve cell permeability, it may also decrease solubility, leading to challenges in formulation and administration. nih.govacs.org

| Physicochemical Property | Challenge for PROTACs | Optimization Strategy |

| Molecular Weight | Often high, leading to poor permeability. | Difficult to modify without compromising activity. |

| Solubility | Can be low, impacting formulation. acs.org | Modify linker and non-critical parts of the warhead/E3 ligand. |

| Permeability | Frequently poor, limiting cellular uptake. nih.gov | Balance lipophilicity and hydrophilicity; optimize 3D structure. |

Advancements in High-Throughput Synthesis and Screening

The empirical nature of PROTAC development necessitates the synthesis and testing of large libraries of compounds to identify optimal linkers and attachment points. chemrxiv.org Traditional synthetic methods can be time-consuming and resource-intensive.

Future progress will be driven by:

Parallel Synthesis: The development of parallel synthesis platforms allows for the rapid generation of diverse PROTAC libraries with variations in the linker and its attachment to the pomalidomide (B1683931) core. chemrxiv.org Microwave-assisted synthesis has also been shown to accelerate the creation of pomalidomide building blocks. rsc.org

High-Throughput Screening (HTS): Implementing robust HTS assays is crucial for efficiently evaluating the degradation activity of large numbers of PROTACs. citeab.com This includes cell-based assays that measure the levels of the target protein after treatment with the PROTAC. Mass spectrometry-based proteomics workflows are also being developed for high-throughput screening. thermofisher.cn

| HTS Assay Type | Principle | Advantages |

| Cell-Based Reporter Assays | Genetically encoded reporters (e.g., luciferase, GFP) fused to the target protein provide a readout of protein levels. citeab.com | Rapid, scalable, and amenable to automation. |

| High-Content Imaging | Automated microscopy and image analysis to quantify target protein levels in individual cells. | Provides spatial information and single-cell data. |

| Mass Spectrometry | Quantitative proteomics to measure changes in the entire proteome upon PROTAC treatment. thermofisher.cn | Unbiased and can identify off-target effects. |

Refinement of Computational Methods for PROTAC Design and Prediction

Computational modeling is becoming an increasingly valuable tool for rational PROTAC design, helping to reduce the number of compounds that need to be synthesized and tested. scienceopen.comnih.gov

Key areas of development include:

Ternary Complex Modeling: Accurately predicting the three-dimensional structure of the ternary complex is essential for understanding the interactions that drive its formation and stability. scienceopen.com This information can guide the design of linkers that promote favorable protein-protein interactions.

Predictive Models for Physicochemical Properties: Developing computational models that can accurately predict the solubility, permeability, and other drug-like properties of PROTACs will be crucial for optimizing their pharmacokinetic profiles. acs.org

Mitigating the "Hook Effect" in PROTAC Design

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations. researchgate.netcrownbio.com This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. nih.govresearchgate.net

Strategies to mitigate the hook effect include:

Optimizing Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, can help to stabilize the ternary complex and reduce the formation of binary complexes. nih.gov

Careful Dosing: Understanding the concentration-dependent activity of a PROTAC is crucial for selecting an appropriate therapeutic window that maximizes degradation while avoiding the hook effect.

Development of Pomalidomide-Based Chemical Probes for Cellular Biology

This compound and similar molecules can be valuable tools as chemical probes to study cellular biology. mskcc.orgnih.gov The propargyl group allows for the attachment of various reporter tags, such as fluorophores or biotin, through click chemistry.

These chemical probes can be used to:

Visualize and Track PROTACs in Cells: Fluorescently labeled probes can be used to study the cellular uptake, subcellular localization, and trafficking of pomalidomide-based PROTACs. scholaris.ca

Identify Off-Target Interactions: By attaching an affinity tag, such as biotin, researchers can perform pulldown experiments followed by mass spectrometry to identify proteins that interact with the pomalidomide moiety, helping to uncover potential off-target effects. researchgate.net

Study Target Engagement: Chemical probes can be used in competitive binding assays to confirm that a PROTAC is engaging with its intended target within the complex cellular environment. nih.gov The development of photo-affinity probes of pomalidomide analogs further aids in target identification. biorxiv.orgnih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity vs. degradation efficacy trade-offs?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 (cytotoxicity) and DC50 (degradation). Apply ANOVA to compare groups, ensuring p-value adjustments for multiple comparisons .

Data Integrity and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

Q. What steps mitigate batch-to-batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.